Fluorescence Quantum Yield: 5‑Bromo Substitution Quenches Emission by 76‑Fold vs. Unsubstituted Indole
The 5‑bromo substituent introduces a heavy‑atom effect that drastically reduces fluorescence quantum yield. For the parent chromophore 5‑bromoindole, the quantum yield is 0.0034 versus 0.26 for indole, a 76‑fold reduction, while phosphorescence is retained and red‑shifted by 50 nm . This property is expected to transfer to the 5‑bromo‑indole‑1‑propanoyl derivative, distinguishing it from the non‑halogenated 6-{[3-(1H‑indol‑1‑yl)propanoyl]amino}hexanoic acid and from 4‑bromo or 6‑bromo isomers that exhibit different triplet‑state yields.
| Evidence Dimension | Fluorescence quantum yield (Φ_f) |
|---|---|
| Target Compound Data | Φ_f ≈ 0.0034 (inferred from 5‑bromoindole core) |
| Comparator Or Baseline | Indole (unsubstituted): Φ_f = 0.26 |
| Quantified Difference | ≈ 76‑fold lower quantum yield for the 5‑bromo species |
| Conditions | PVA film at room temperature; excitation across UV‑visible range |
Why This Matters
For applications requiring fluorescence readout (e.g., imaging, binding assays), the 5‑bromo compound will produce markedly lower background fluorescence than the des‑bromo analogue, while its enhanced phosphorescence may enable time‑resolved detection modalities that are inaccessible with non‑brominated or 4‑bromo variants.
